molecular formula C20H18Cl2N2O4 B5085371 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate

2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate

Cat. No. B5085371
M. Wt: 421.3 g/mol
InChI Key: NXOZEHGFYUQSDV-UHFFFAOYSA-N
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Description

2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate, also known as harmine, is a natural beta-carboline alkaloid that is found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective effects.

Scientific Research Applications

Harmine has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective effects. Harmine has been shown to inhibit the activity of various enzymes, including monoamine oxidase A (MAO-A), cyclin-dependent kinases (CDKs), and protein kinase C (PKC). Harmine has also been shown to activate the Wnt/beta-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

Mechanism of Action

Harmine exerts its pharmacological effects by interacting with various molecular targets in the body. Harmine inhibits the activity of MAO-A, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A activity, 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate increases the levels of these neurotransmitters in the brain, which can improve mood, cognition, and memory. Harmine also inhibits the activity of CDKs, which are involved in cell cycle progression and DNA replication. By inhibiting CDK activity, 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate can induce cell cycle arrest and apoptosis in cancer cells. Harmine also activates the Wnt/beta-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Harmine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective effects. Harmine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha), in immune cells. Harmine has also been shown to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells and tissues. Harmine has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, colon, and prostate cancer cells. Harmine has also been shown to inhibit the replication of various viruses, including herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1). Harmine has been shown to protect neurons from oxidative stress and excitotoxicity, which can prevent neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Harmine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Harmine is readily available from natural sources such as Banisteriopsis caapi and Peganum harmala, and can also be synthesized using various methods. Harmine has a low toxicity profile and is generally well-tolerated in animals and humans. However, 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate has several limitations for lab experiments, including its poor solubility in water and its tendency to degrade in acidic or basic conditions. Harmine also exhibits low bioavailability, which can limit its efficacy in vivo.

Future Directions

Harmine has several potential future directions for research, including its use as a therapeutic agent for various diseases. Harmine has been shown to exhibit anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases such as cancer, viral infections, and neurodegenerative diseases. Harmine has also been shown to activate the Wnt/beta-catenin signaling pathway, which plays a crucial role in stem cell differentiation and tissue regeneration. Harmine has the potential to be used as a regenerative medicine agent for tissue repair and regeneration. Further research is needed to explore the full therapeutic potential of 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate and its underlying mechanisms of action.

Synthesis Methods

Harmine can be synthesized using various methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Leimgruber-Batcho indole synthesis. The most commonly used method for 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate synthesis is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction yields 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate as a racemic mixture, which can be resolved into its enantiomers using chiral chromatography.

properties

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2.C2H2O4/c19-15-6-3-4-12(18(15)20)10-22-9-8-14-13-5-1-2-7-16(13)21-17(14)11-22;3-1(4)2(5)6/h1-7,21H,8-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOZEHGFYUQSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=C(C(=CC=C4)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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